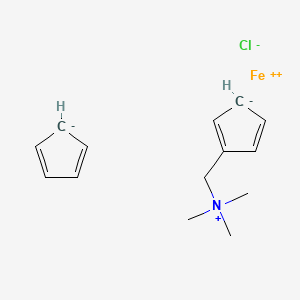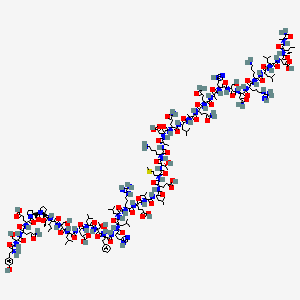
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a chemical compound with the molecular formula C8H7F4N . It is available in solid form and as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is characterized by the presence of a trifluoroethyl group attached to an amine (NH2) and a fluorophenyl group . The InChI code for this compound is 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 .Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine has a molecular weight of 193.14 . It is stored at a temperature of 2-8°C . .Applications De Recherche Scientifique
Synthesis and Analytical Characterization
- A study by Dybek et al. (2019) focused on the synthesis and analytical characterization of a substance based on the 1,2-diarylethylamine template, closely related to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine. This research provides insights into the chemical syntheses and comprehensive analytical characterizations of various substances, utilizing techniques like mass spectrometry, gas- and liquid chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Photolysis in Photoaffinity Probes
- Platz et al. (1991) explored the photolysis of compounds similar to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine, demonstrating their potential in photoaffinity probes. This research sheds light on how fluorination impacts the properties of these compounds and their reactions in various environments (Platz et al., 1991).
Novel Synthetic Routes
- Luo et al. (2008) developed a novel synthetic route for a compound structurally related to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine, highlighting the utility of these compounds in synthesizing key intermediates for medical treatments (Luo et al., 2008).
Asymmetric Synthesis
- A study by Yang Jia-li (2015) detailed the asymmetric synthesis of a compound closely related to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine. This research contributes to understanding how specific synthesis techniques can yield high-purity and high-stereoselectivity products (Yang Jia-li, 2015).
Dual Optical Detection in Sensors
- Research by Wanichacheva et al. (2009) involved a novel macromolecule related to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine, used for selective optical detection. The study showcased how such compounds can act as fluoroionophores and chromophores in detecting specific ions (Wanichacheva et al., 2009).
Antimicrobial and Antifungal Activity
- Pejchal et al. (2015) synthesized a series of compounds including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine. These compounds were evaluated for their antibacterial and antifungal activities, revealing potential biomedical applications (Pejchal et al., 2015).
Mécanisme D'action
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAKAYQSQLWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640789 | |
| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine | |
CAS RN |
852443-99-3 | |
| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/no-structure.png)




![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)





